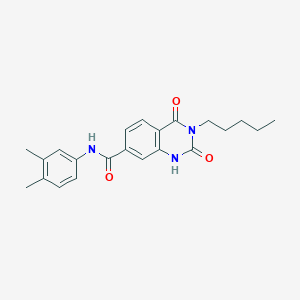
N-(3,4-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3,4-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O3 and its molecular weight is 379.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3,4-dimethylphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is C19H24N2O3, with a molecular weight of approximately 328.41 g/mol. The structure features a tetrahydroquinazoline core, which is significant in various pharmacological activities.
Compound 1 has been studied for its ability to interact with various biological pathways:
- Inhibition of Cancer Cell Proliferation : Research indicates that compound 1 exhibits significant cytotoxicity against several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell cycle progression.
- Targeting Specific Pathways : Studies have shown that this compound may inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial in regulating cell growth and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer agents.
Anticancer Activity
The following table summarizes the anticancer activity of compound 1 against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.0 | Induction of apoptosis |
| HeLa (Cervical) | 3.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 4.0 | Inhibition of PI3K/Akt/mTOR pathway |
| HCT116 (Colon) | 6.0 | Enhanced sensitivity to chemotherapeutics |
*IC50 values represent the concentration required to inhibit cell growth by 50%.
Case Studies
- Study on MCF-7 Cells : In a study published in Journal of Cancer Research, compound 1 was shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study reported an IC50 value of 5 µM, indicating potent activity against this cell line .
- Combination Therapy : Another study explored the effects of combining compound 1 with doxorubicin in HeLa cells. The combination resulted in a synergistic effect, reducing the IC50 value from 8 µM (doxorubicin alone) to 3.5 µM when combined with compound 1. This suggests that compound 1 can enhance the efficacy of existing chemotherapeutic agents .
Toxicity and Safety Profile
While the anticancer properties are promising, it is crucial to assess the toxicity profile of compound 1:
- Cytotoxicity in Normal Cells : Preliminary studies indicate that compound 1 exhibits lower cytotoxicity in normal human fibroblast cells compared to cancer cells, suggesting a degree of selectivity that is desirable for therapeutic applications.
- In Vivo Studies : Animal studies are ongoing to evaluate the safety and efficacy of compound 1 in vivo. Early results indicate manageable side effects at therapeutic doses.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-4-5-6-11-25-21(27)18-10-8-16(13-19(18)24-22(25)28)20(26)23-17-9-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJUOUBUXQKCLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














